molecular formula C24H24N2O B5236286 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine

2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B5236286
M. Wt: 356.5 g/mol
InChI Key: HTAJSOXGEBLEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MPQ belongs to the class of tetrahydroquinoline compounds, which have been shown to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act on multiple targets in the central nervous system. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to bind to the mu-opioid receptor, which is involved in pain management and reward pathways. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine also interacts with the serotonin and norepinephrine transporters, which are involved in mood regulation. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine may also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to produce dose-dependent effects on behavior and physiology in animal models. In general, low doses of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine produce analgesic and anxiolytic effects, while higher doses can produce sedation and respiratory depression. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been shown to affect the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, serotonin, and corticotropin-releasing hormone.

Advantages and Limitations for Lab Experiments

2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also some limitations to using 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term treatment.

Future Directions

There are several areas of research that could benefit from further investigation of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential area is the development of more selective and potent analogs of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine that could be used as therapeutic agents. Another area is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. Finally, more research is needed to determine the safety and efficacy of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine in human subjects, particularly in the context of treating neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine involves the reaction of 2-methyl-4-quinolone with phenylacetyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with aniline to yield the final product, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. The purity of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential therapeutic properties in various areas of medicine. It has been shown to possess anticonvulsant, analgesic, and antidepressant effects in animal models. 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-18-16-22(25-20-12-6-3-7-13-20)21-14-8-9-15-23(21)26(18)24(27)17-19-10-4-2-5-11-19/h2-15,18,22,25H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAJSOXGEBLEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylethanone

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